molecular formula C22H20O13 B1163876 6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione CAS No. 51803-68-0

6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

Cat. No.: B1163876
CAS No.: 51803-68-0
M. Wt: 492.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Di-O-Methylellagic Acid 4’-Glucoside is a derivative of ellagic acid, a naturally occurring polyphenolic compound. This compound can be isolated from the stem bark of Dipentodon sinicus . It is known for its potential biological activities and is often used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’-Di-O-Methylellagic Acid 4’-Glucoside can be synthesized through the methylation of ellagic acid derivatives. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as dimethylformamide or acetone .

Industrial Production Methods

Industrial production of 3,3’-Di-O-Methylellagic Acid 4’-Glucoside involves the extraction of ellagic acid from plant sources, followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization. The chemical modification involves methylation and glycosylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,3’-Di-O-Methylellagic Acid 4’-Glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various methylated and glycosylated derivatives of ellagic acid, which exhibit different biological activities and properties .

Scientific Research Applications

3,3’-Di-O-Methylellagic Acid 4’-Glucoside has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-Di-O-Methylellagic Acid 4’-Glucoside involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O13/c1-30-16-8(24)3-6-11-12-7(21(29)34-18(11)16)4-9(17(31-2)19(12)35-20(6)28)32-22-15(27)14(26)13(25)10(5-23)33-22/h3-4,10,13-15,22-27H,5H2,1-2H3/t10-,13-,14+,15-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYQFRZBMVRYFC-CGWYSGAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346181
Record name 3,3'-Di-O-Methylellagic Acid 4'-Glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51803-68-0
Record name 3,3'-Di-O-Methylellagic Acid 4'-Glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Reactant of Route 2
6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Reactant of Route 3
6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Reactant of Route 4
6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Reactant of Route 5
6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Reactant of Route 6
6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Customer
Q & A

Q1: What are the sources of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside?

A1: This compound has been isolated from various plant sources, including:

  • Turpinia ternata: Research has shown the presence of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside in the stems of this plant. []
  • Euscaphis japonica: This plant species is another source of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. []
  • Qualea species: Various Qualea species, including Qualea parviflora, contain this compound. []
  • Euphorbia pekinensis Rupr.: This plant's roots have been identified as a source of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. []
  • Discocleidion rufescens: This is another plant species from which researchers have isolated the compound. []
  • Fructus Polygoni Orientalis: This plant, specifically its fruits, contains 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. []
  • Potentilla kleiniana Wight et Arn: This plant is a known source of the compound. []
  • Memecylon edule Roxb: Researchers have isolated 3,3'-Di-O-Methylellagic Acid 4'-Glucoside from the leaves of this plant. []
  • Canarium subulatum: This plant's bark has been identified as a source of the compound. []

Q2: Does 3,3'-Di-O-Methylellagic Acid 4'-Glucoside demonstrate any biological activities?

A2: Yes, research suggests potential biological activities:

  • Antioxidant Activity: 3,3'-Di-O-Methylellagic Acid 4'-Glucoside exhibits moderate antioxidant activity against DPPH free radicals, indicating its potential to scavenge harmful free radicals. []
  • Cytotoxicity: The compound displays moderate cytotoxicity against Artemia salina larvae, suggesting possible anti-cancer properties. []
  • α-glucosidase inhibition: Studies have shown that 3,3'-Di-O-Methylellagic Acid 4'-Glucoside exhibits α-glucosidase inhibitory activity, potentially useful for managing type 2 diabetes by regulating blood sugar levels. []
  • Anti-inflammatory activity: While not directly tested on 3,3'-Di-O-Methylellagic Acid 4'-Glucoside, other major compounds isolated alongside it from Memecylon edule Roxb exhibited significant anti-inflammatory activity, suggesting a possible similar effect for this compound. []

Q3: What is the significance of identifying 3,3'-Di-O-Methylellagic Acid 4'-Glucoside in these plant sources?

A3: Identifying this compound in various plants is significant for several reasons:

    Q4: What analytical techniques are used to characterize and quantify 3,3'-Di-O-Methylellagic Acid 4'-Glucoside?

    A4: Researchers utilize a combination of techniques for characterization and quantification, including:

    • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H-NMR and ¹³C-NMR) is crucial for determining the structure and confirming the identity of the compound. [, , , , , , ]
    • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns of the compound, aiding in structural elucidation and identification. [, ]
    • Chromatography: High-Performance Liquid Chromatography (HPLC) is often employed for separating and purifying the compound from complex plant extracts. [, ] It can be coupled with MS for simultaneous separation, identification, and quantification.
    • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy helps analyze the compound's absorption and transmission of light, offering insights into its electronic structure and aiding in identification. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.